Termitomycesphin F

Description

Contextualization of Termitomyces Genus as a Source of Bioactive Metabolites

The genus Termitomyces comprises edible mushrooms that form a mutualistic association with termites belonging to the subfamily Macrotermitinae. This symbiosis is prevalent in tropical regions of Africa and Asia. nih.govmdpi.com Termite mushrooms are not only valued for their nutritional content but also for their ethno-medicinal importance in various indigenous communities. nih.govmedwinpublishers.com

Research into Termitomyces species has revealed the presence of a variety of bioactive compounds, including phenolic compounds, polysaccharides, cerebrosides, serine protease, ergostanes, saponins, and fatty acid amides. medwinpublishers.com These compounds have demonstrated potential uses as antioxidants, immunomodulators, antitumors, and antimicrobials. medwinpublishers.comresearchgate.netscielo.brscielo.br Furthermore, Termitomyces has shown potential for treating neurodegenerative disorders. medwinpublishers.com Specific examples of bioactive compounds isolated from Termitomyces include polysaccharides with potential benefits for controlling hyperlipidemia and enzymes with potential industrial applications. nih.govmedwinpublishers.com

Overview of Termitomycesphins as a Class of Cerebrosides

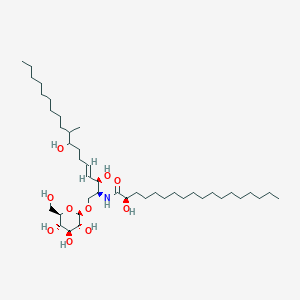

Termitomycesphins represent a class of novel cerebrosides isolated from Termitomyces species, notably Termitomyces albuminosus. capes.gov.brresearchgate.nettandfonline.comresearchgate.netnih.gov Cerebrosides are a type of glycosphingolipid characterized by a ceramide lipid linked to a monosaccharide (in this case, glucose). remedypublications.com

A defining feature of termitomycesphins is their unique structural modification: a hydroxyl group located around the middle of the long-chain base (LCB). researchgate.nettandfonline.comnih.govoup.com This structural characteristic distinguishes them from other cerebrosides. The termitomycesphin series includes several congeners, designated A through I, each exhibiting variations in their fatty acyl chains and sphingosine (B13886) bases. researchgate.nettandfonline.comresearchgate.netnih.govtandfonline.comglycoscience.ru

Significance of Termitomycesphin F in Chemical Biology Investigations

This compound is one of the cerebrosides isolated from Termitomyces albuminosus. nih.govglycoscience.runpatlas.org Its significance in chemical biology investigations stems from its identification within the termitomycesphin series, which have demonstrated notable biological activities, particularly neuritogenic activity. capes.gov.brresearchgate.nettandfonline.comresearchgate.netnih.govoup.com

Chemical biology approaches often utilize small molecules, such as natural products, as tools to study and manipulate biological systems. ubc.canih.gov The isolation and characterization of compounds like this compound allow researchers to investigate their specific interactions with biological targets and their effects on cellular processes. While research often discusses the activities of termitomycesphins as a class, investigations into individual congeners like this compound contribute to understanding the structure-activity relationships within this group of cerebrosides. This helps in elucidating which structural features are crucial for their observed biological effects, such as inducing neuronal differentiation in PC12 cells, a commonly used model for screening neurotrophic properties. capes.gov.brtandfonline.comresearchgate.netnih.gov

Detailed research findings on termitomycesphins, including this compound, have involved spectroscopic methods and chemical derivatization to elucidate their absolute stereostructures. capes.gov.brresearchgate.nettandfonline.comnih.gov Studies comparing the activities of different termitomycesphins have suggested that the chain length of the fatty acyl moiety can play a key role in their neuritogenic activity. researchgate.nettandfonline.comoup.com this compound, possessing a C18 α-hydroxy fatty acyl group, was noted in earlier studies alongside congeners with C16 fatty acyl groups, which showed higher neuritogenic activity. tandfonline.comresearchgate.net This highlights the importance of studying individual termitomycesphins to understand the nuances of their biological effects.

Table 1: Selected Termitomycesphins and Associated Fatty Acyl Chains

| Compound | Fatty Acyl Chain | Neuritogenic Activity (vs. PC12 cells) | Source Organism |

| Termitomycesphin A | C16 α-hydroxy | Higher | Termitomyces albuminosus |

| Termitomycesphin B | C18 α-hydroxy | Lower | Termitomyces albuminosus |

| Termitomycesphin C | C16 α-hydroxy | Higher | Termitomyces albuminosus |

| Termitomycesphin D | C18 α-hydroxy | Lower | Termitomyces albuminosus |

| Termitomycesphin E | C16 α-hydroxy | Not specified in comparison cited | Termitomyces albuminosus |

| This compound | C18 α-hydroxy | Not specified in comparison cited | Termitomyces albuminosus |

| Termitomycesphin G | C16 α-hydroxy | Higher | Termitomyces albuminosus |

| Termitomycesphin H | C18 α-hydroxy | Lower | Termitomyces albuminosus |

Note: Activity comparison is based on relative observations reported in cited research, particularly concerning the influence of fatty acyl chain length. tandfonline.comresearchgate.net

The study of this compound and other termitomycesphins contributes to the broader field of chemical biology by providing specific molecular entities that can be used to probe cellular pathways related to neuronal differentiation and potentially other biological processes. ubc.canih.gov The unique structural features of these cerebrosides make them valuable subjects for understanding how lipid modifications influence biological activity.

Properties

Molecular Formula |

C43H83NO10 |

|---|---|

Molecular Weight |

774.1 g/mol |

IUPAC Name |

(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide |

InChI |

InChI=1S/C43H83NO10/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-30-37(48)42(52)44-34(32-53-43-41(51)40(50)39(49)38(31-45)54-43)36(47)29-26-25-28-35(46)33(3)27-23-21-19-11-9-7-5-2/h26,29,33-41,43,45-51H,4-25,27-28,30-32H2,1-3H3,(H,44,52)/b29-26+/t33?,34-,35?,36+,37+,38+,39+,40-,41+,43+/m0/s1 |

InChI Key |

BJMQARSMRDABQI-LOJLZSRWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCC(C(C)CCCCCCCCC)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC(C(C)CCCCCCCCC)O)O)O |

Synonyms |

termitomycesphin F |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Extraction Strategies from Termitomyces Fungal Biomass

The initial step in obtaining Termitomycesphin F involves the extraction of metabolites from the fruiting bodies of the Termitomyces albuminosus mushroom. The dried and powdered mushroom material is typically subjected to solvent extraction to draw out a wide range of organic compounds.

A common and effective method involves the use of polar organic solvents. The dried fruiting bodies of T. albuminosus are extracted with ethanol (EtOH). This initial ethanol extract contains a complex mixture of compounds from which the termitomycesphins must be separated. Following the initial extraction, a liquid-liquid partitioning procedure is employed. The crude ethanol extract is partitioned between n-butanol (BuOH) and water. This step serves to separate compounds based on their polarity, with the more lipophilic cerebrosides like this compound preferentially moving into the butanol layer. This butanol-soluble fraction is then concentrated, yielding a crude extract enriched with the desired compounds, which is then carried forward for further purification.

Chromatographic Separation and Purification Techniques

To isolate this compound from the enriched butanol extract, a combination of chromatographic techniques is utilized. These methods separate molecules based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

The purification process for the termitomycesphins, including this compound, typically involves the following steps:

Column Chromatography on ODS (Octadecylsilane): The crude butanol fraction is first subjected to column chromatography using a reversed-phase silica gel, such as ODS. This technique separates compounds based on their hydrophobicity. A gradient of solvents, typically methanol (B129727) (MeOH) and water, is used to elute the compounds from the column.

Silica Gel Chromatography: Fractions obtained from the ODS column that show the presence of cerebrosides are then further purified using normal-phase silica gel chromatography. This step separates compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase high-performance liquid chromatography (RP-HPLC). This high-resolution technique is crucial for separating the individual termitomycesphins, which are often structurally very similar. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, allowing for the isolation of pure this compound.

Advanced Spectroscopic Methods for Structural Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through a series of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (such as COSY, HMQC, and HMBC), the complete carbon and proton framework of this compound was pieced together.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. Two-dimensional NMR experiments establish correlations between different nuclei, allowing for the definitive assignment of the complex sphingoid base and the fatty acid chain that constitute the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| Sphingoid Base | ||

| 1 | 69.8 | 4.62 (dd, 10.5, 6.0), 4.38 (dd, 10.5, 4.5) |

| 2 | 73.0 | 4.78 (m) |

| 3 | 76.9 | 4.52 (m) |

| 4 | 131.5 | 5.90 (dd, 15.5, 5.0) |

| 5 | 133.2 | 5.98 (dt, 15.5, 6.5) |

| 6 | 33.5 | 2.28 (m) |

| 7 | 34.1 | 1.55 (m) |

| 8 | 72.1 | 3.85 (m) |

| 9 | 39.8 | 1.75 (m) |

| 10-17 | 23.0-32.6 | 1.30-1.60 (m) |

| 18 | 14.4 | 0.88 (t, 7.0) |

| 9-Me | 16.2 | 0.95 (d, 7.0) |

| Fatty Acid Moiety | ||

| 1' | 176.5 | - |

| 2' | 72.8 | 4.45 (dd, 8.0, 4.0) |

| 3' | 35.4 | 2.10 (m), 1.85 (m) |

| 4'-17' | 25.9-32.3 | 1.25-1.65 (m) |

| 18' | 14.4 | 0.88 (t, 7.0) |

| Glucose Moiety | ||

| 1'' | 105.8 | 5.00 (d, 7.5) |

| 2'' | 75.4 | 4.32 (t, 8.0) |

| 3'' | 78.8 | 4.28 (t, 8.5) |

| 4'' | 71.8 | 4.15 (t, 8.5) |

| 5'' | 78.1 | 4.01 (m) |

| 6'' | 62.9 | 4.55 (dd, 11.5, 2.0), 4.35 (dd, 11.5, 5.0) |

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry techniques were employed.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS): This technique provides a highly accurate mass measurement of the molecule, which allows for the unambiguous determination of its molecular formula, C₄₃H₈₃NO₁₀.

Fast Atom Bombardment Tandem Mass Spectrometry (FAB-MS/MS): FAB-MS/MS is used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides crucial information about the structure of the different components of the cerebroside, such as the length of the fatty acid chain and the structure of the sphingoid base. Characteristic fragment ions can confirm the presence of the glucose unit and help to locate the positions of double bonds and hydroxyl groups within the lipid portions of the molecule.

Stereochemical Assignment and Absolute Configuration Determination

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For a complex molecule like this compound with multiple chiral centers, this is a challenging task that requires a combination of chemical and spectroscopic methods.

The absolute configurations of the stereocenters in this compound were established through chemical derivatization followed by spectroscopic analysis. A key approach involves the degradation of the molecule into smaller, known fragments whose stereochemistry can be more easily determined or compared to standards. For instance, the glucose unit was identified as D-glucose after acidic hydrolysis and comparison with an authentic sample. The stereochemistry of the sphingoid base and the α-hydroxy fatty acid was determined using methods such as Mosher's ester analysis, where the chiral hydroxyl groups are reacted with a chiral derivatizing agent, and the resulting products are analyzed by NMR spectroscopy to deduce the original configuration. This meticulous analysis established the absolute stereochemistry of this compound.

Biosynthesis of Termitomycesphins

Precursor Incorporation Studies (e.g., Serine) in Cerebroside Biosynthesis

Studies on cerebroside biosynthesis in microorganisms, including Termitomyces clypeatus, have indicated that serine serves as a crucial precursor. remedypublications.com The incorporation of serine into the sphingoid base backbone is an early step in the pathway. Experiments involving the culture of T. clypeatus with varying doses of serine have demonstrated that moderate levels of serine in the culture medium can significantly enhance the biosynthesis of cerebrosides. remedypublications.com This suggests a direct relationship between the availability of serine and the production yield of these compounds.

| Serine Dose (g/L) | Cerebroside A Content (%) | Cerebroside B Content (%) |

| 0 | Baseline | Baseline |

| 0.75 | ~36% higher than baseline | ~11% higher than baseline |

Note: Data is illustrative based on reported enhancements relative to a baseline serine dose of 0 g/L. remedypublications.com

Serine is a fundamental amino acid required for protein synthesis and also acts as a precursor for various molecules, including the long-chain bases (LCBs) that are integral to sphingolipids like cerebrosides. nih.govnih.gov The pathway initiates with the condensation of serine and a fatty acyl-CoA, catalyzed by serine palmitoyltransferase. remedypublications.complos.org

Enzymatic Pathways Involved in Cerebroside Formation

The formation of cerebrosides in fungi involves a conserved pathway for sphingolipid synthesis. This pathway includes several key enzymatic steps. Following the initial condensation of serine and fatty acyl-CoA, the resulting 3-ketosphinganine is reduced to sphinganine (B43673) by 3-ketosphinganine reductase. remedypublications.complos.org Sphinganine represents a branching point in fungal sphingolipid synthesis. scielo.br It can be hydroxylated to form phytosphingosine, which is then converted to phytoceramide through the transfer of acyl groups. scielo.br Alternatively, sphinganine can be acylated first to form dihydroceramide, followed by hydroxylation to yield phytoceramide. scielo.br

The formation of ceramide, consisting of an LCB linked to a fatty acid via an amide bond, is a critical step in the biosynthesis of all complex sphingolipids. scielo.brscielo.br In fungi, this often involves the transfer of α-hydroxylated very long-chain fatty acids (VLCFAs) to phytosphingosine. scielo.brscielo.br Enzymes encoded by genes such as ELO2 and ELO3 are involved in the elongation of fatty acids to form VLCFAs. scielo.br Ceramide synthase, encoded by genes like LAG1 and its homologue LAC1, is responsible for transferring these fatty acids to the LCB. scielo.br

Subsequently, a carbohydrate unit, typically glucose in the case of glucosylceramides like Termitomycesphins, is added to the ceramide. This step is catalyzed by UDP-glycosyl ceramide glycosyltransferases (glycosylceramide synthases, GCS). scielo.br The C1-hydroxyl group of phytoceramide can be linked to phosphoinositol by IPC synthase (Ipc1p), encoded by the AUR1 gene, to form inositolphosphorylceramide (IPC), a precursor for more complex glycosphingolipids in some fungi. scielo.br However, cerebrosides like Termitomycesphins are neutral glycosphingolipids, formed by the direct glycosylation of ceramide. scielo.br

Genetic Basis of Specialized Metabolite Biosynthesis in Termitomyces

The production of specialized metabolites, including cerebrosides, in Termitomyces is governed by specific genetic machinery organized in biosynthetic gene clusters (BGCs). nih.govbeemelmanns-lab.deresearchgate.net Comparative genomic analyses of various Termitomyces species have revealed a rich set of BGCs, indicating a diverse potential for natural product biosynthesis within this genus. nih.govbeemelmanns-lab.deresearchgate.net

A comprehensive analysis of 39 Termitomyces genomes identified 754 BGCs coding for specialized metabolites, categorized into 61 biosynthetic gene cluster families (GCFs). nih.govbeemelmanns-lab.de Seven of these GCFs were shared by all 21 Termitomyces species studied, suggesting a conserved core of biosynthetic capabilities. nih.govbeemelmanns-lab.de The presence and distribution of these BGCs highlight the genetic basis for the diverse array of metabolites produced by Termitomyces. nih.gov Evolutionary analyses suggest that millions of years of symbiosis with termites have influenced the evolutionary trajectories of these BGCs. nih.govresearchgate.net

While research has identified BGCs for various metabolite classes in Termitomyces, including terpenes, fatty acids, indoles, polyketides, non-ribosomal peptides, and phenylpropanoids, specific BGCs directly responsible for the biosynthesis of Termitomycesphins have not been explicitly detailed in the provided search results. nih.gov However, the presence of genes encoding enzymes involved in sphingolipid and ceramide synthesis within fungal genomes, as discussed in the enzymatic pathways section, forms the foundational genetic basis for cerebroside production. scielo.brscielo.br

Influence of Symbiotic Cultivation on Metabolite Production

Termitomyces species engage in an obligate mutualistic symbiosis with fungus-farming termites of the subfamily Macrotermitinae. wur.nlresearchgate.net The termites cultivate the fungus within specialized structures called fungus combs, providing optimal growth conditions and a constant supply of predigested plant material. wur.nlresearchgate.net This symbiotic relationship significantly influences the biology and metabolism of Termitomyces.

While the primary focus of research on this symbiosis has been the degradation of lignocellulosic biomass by the fungus to provide nutrients for the termites, the production of specialized metabolites by Termitomyces within the fungus comb environment is also a crucial aspect. nih.govnih.gov These metabolites are hypothesized to play roles in communication, signaling, and defense within the symbiotic system. nih.govresearchgate.net

Studies have shown that the metabolites produced by Termitomyces can vary depending on the substrate it is grown on. wur.nl Furthermore, chemical analyses of fungus comb material have revealed a complex metabolome, including compounds that may contribute to maintaining the monoculture farming conditions by inhibiting competing fungi. dtu.dk

Although direct studies specifically detailing the influence of the symbiotic cultivation environment on the biosynthesis and production levels of Termitomycesphins are limited in the provided results, the symbiotic context undoubtedly provides a unique environment that likely impacts the fungus's metabolic activities, including the production of cerebrosides. The continuous supply of nutrients and controlled conditions within the fungus comb, coupled with potential signaling molecules exchanged between the fungus and the termites or other microbes in the environment, could influence the expression of genes involved in Termitomycesphin biosynthesis. researchgate.net

Synthetic Chemistry and Analogue Development

Total Synthesis Approaches to Termitomycesphin F

Semisynthesis and Chemical Derivatization for Structural Modification

While specific details on the semisynthesis or chemical derivatization of this compound were not explicitly found, chemical derivatization is a common technique used to modify natural products to study the impact of specific functional groups on activity or to improve properties. For cerebrosides like this compound, potential chemical modifications could involve alterations to the hydroxyl groups, the double bond, the amide linkage, or the fatty acid chain. Chemical derivatization has been used to determine the stereostructures of other termitomycesphins. researchgate.net

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

Research into the structure-activity relationships of cerebrosides, including those from Termitomyces species, has involved the synthesis of analogues with modifications to different parts of the molecule. For instance, studies on related compounds have shown that variations in the fatty acid part can influence activity. researchgate.nettandfonline.com The synthesis of analogues with different fatty acid chains (e.g., stearyl, oleyl, arachidonyl) has been reported for other compounds to explore their impact on biological effects. researchgate.nettandfonline.com These investigations highlight the importance of specific structural features, such as the presence and position of hydroxyl groups on the long-chain base and the nature of the fatty acyl group, for the observed biological activities. researchgate.net

Biological Activities and Mechanistic Studies Preclinical Investigations

Neuritogenic Activity and Neurotrophic Effects

Studies have indicated that Termitomycesphin F, along with other related cerebrosides from Termitomyces albuminosus, possesses neuritogenic activity, suggesting potential neurotrophic effects. This activity is primarily evaluated using in vitro models.

In vitro Models for Neuronal Differentiation (e.g., PC12 cells)

PC12 cells, a cell line derived from a rat pheochromocytoma, are a widely used in vitro model to study neuronal differentiation and neurite outgrowth. These cells differentiate into neuron-like cells and extend neurites when treated with nerve growth factor (NGF). Termitomycesphins A–D, novel cerebrosides isolated from Termitomyces albuminosus, were shown to induce neuronal differentiation in rat PC12 cells. researchgate.net Further studies identified Termitomycesphins E–F and G–H from the same mushroom, also exhibiting neuritogenic activity against PC12 cells. researchgate.net

Research comparing the activity of different Termitomycesphins has provided insights into the structural features influencing their neuritogenic potential. Termitomycesphins A and C, which possess a C16 α-hydroxy fatty acid, displayed higher neuritogenic activity compared to Termitomycesphins B and D, which have a C18 α-hydroxy fatty acid. researchgate.net Similarly, Termitomycesphin G, with a 16-carbon-chain fatty acid, showed superior neuritogenic activity compared to Termitomycesphin H, which contained an 18-carbon chain fatty acid. researchgate.netnih.gov This suggests that the chain length of the fatty acyl moiety plays a significant role in the observed neuritogenic activity. researchgate.netnih.gov

Data on the neuritogenic activity of Termitomycesphins in PC12 cells highlights the varying degrees of differentiation induced by different congeners. For instance, Termitomycesphins A and C showed a maximum activity of 30% neuronal differentiation in PC12 cells, while Termitomycesphins B and D showed 10%. researchgate.net Termitomycesphin G exhibited a maximum neuritogenic activity of 49% at 1 µM after 48 hours of treatment in PC12 cells. researchgate.net

Cellular and Molecular Mechanisms Underlying Neurogenic Effects

While the precise cellular and molecular mechanisms by which this compound exerts its neuritogenic effects are still under investigation, studies on related compounds and general mechanisms of neurite outgrowth in PC12 cells provide potential avenues for understanding. Neurite outgrowth in PC12 cells is often associated with the activation of signaling pathways involved in cell differentiation and growth. For other compounds known to induce neurite outgrowth in PC12 cells, mechanisms involving the activation of the MAPK/ERKs signaling pathway have been reported. creopharm.com.ua Additionally, inhibitors of the insulin-like growth factor 1 (IGF-1) receptor, phosphatidylinositol 3-kinase (PI3K), and extracellular signal-regulated kinase 1/2 (ERK1/2) have been shown to decrease neurite outgrowth induced by other compounds, with Western blot analysis revealing induced phosphorylation of IGF-1 receptor, AKT, ERK, and cAMP responsive element-binding protein (CREB). researchgate.net While these mechanisms have been observed with other neuritogenic agents in PC12 cells, further research is needed to specifically elucidate the signaling pathways modulated by this compound.

Anti-inflammatory Modulations in Preclinical Models

Information specifically detailing the anti-inflammatory modulations of this compound in preclinical models was not found in the provided search results. General anti-inflammatory activities have been studied in various preclinical models, such as carrageenan-induced paw edema, using different natural products. dovepress.comug.edu.ghscielo.br Flavonoids, another class of natural compounds, have been shown to exhibit anti-inflammatory activities by modulating biochemical mediators, enzymes, and signaling pathways, including NF-κB and MAPK pathways. iapchem.org However, the anti-inflammatory effects and underlying mechanisms of this compound require specific investigation.

Antioxidant Mechanisms

Specific information regarding the antioxidant mechanisms of this compound was not available in the provided search results. Termitomyces mushrooms in general are reported to have potential uses as antioxidants. researchgate.net Antioxidant mechanisms of various compounds typically involve scavenging free radicals, chelating metal ions, and modulating the activity of antioxidant enzymes. intec.edu.donih.gov While some studies have investigated the in vitro antioxidant activities of extracts from Termitomyces albuminosus, the specific contribution and mechanisms of this compound to these activities have not been detailed in the provided snippets. begellhouse.com

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Detailed information on the specific antibacterial and antifungal activities of this compound was not found in the provided search results. Extracts from fungus combs associated with termites, which involve Termitomyces species, have demonstrated antibacterial and antifungal activities against various food spoilage microorganisms. nih.gov Studies on other natural compounds, such as peptides from termites or alkaloids and flavonoids from plants, have revealed various antimicrobial mechanisms, including disruption of cell membranes and inhibition of essential enzymes. intec.edu.donih.govmdpi.comscielo.sa.crmdpi.com However, the direct antimicrobial effects and mechanisms of this compound require further investigation.

Other Biological Activities in Research Models

The genus Termitomyces has been investigated for a variety of biological activities using in vitro and animal models. This compound has been identified as a compound present in these mushrooms.

Hepatoprotective Effects in Animal Models

Studies on hepatoprotective effects in animal models have been conducted using extracts or other compounds derived from Termitomyces species. For instance, exopolysaccharides (EPS) and depolymerized-exopolysaccharides (DEPS) from Termitomyces albuminosus have demonstrated hepatoprotective effects in mice with high-fat emulsion-induced hyperlipidemia, showing reductions in lipid levels, improved enzymatic activities, and reduced lipid peroxidation in serum and hepatic homogenates. scielo.br Research on Termitomyces titanicus has also indicated potential hepatoprotective effects in rats, observed through cleaner livers compared to control groups. onlinescientificresearch.com However, specific research detailing the hepatoprotective effects of this compound in animal models was not prominently featured in the reviewed literature.

Immunomodulatory Properties

Immunomodulatory properties have been attributed to the genus Termitomyces. Bioactive compounds from Termitomyces species have been reported to possess immunomodulatory activities. onlinescientificresearch.com For example, immune-stimulating beta-glucans have been isolated from Termitomyces robustus var titanicus, which showed potential to activate macrophages. onlinescientificresearch.com While this compound is a compound isolated from this genus, specific studies providing detailed research findings on its direct immunomodulatory properties were not extensively available in the examined sources.

Antitumor Research in in vitro and Animal Models

Research into the antitumor potential of Termitomyces species has been conducted using both in vitro and animal models. Bioactive compounds from the genus Termitomyces have shown antitumor properties. onlinescientificresearch.com Studies have reported antiproliferating activity of Termitomyces clypeatus on various tumor cell lines. unigoa.ac.in Ergostanes extracted from Termitomyces microcarpus have also shown cytotoxicity against human cancer cell lines in vitro. unigoa.ac.in A water-soluble polysaccharide from Termitomyces has been reported to inhibit the growth of Hep-2 cells in vitro. semanticscholar.org While this compound has been isolated from Termitomyces species known for these activities, specific detailed research on the antitumor effects of this compound itself in in vitro or animal models was not a primary focus of the reviewed literature.

Antiparasitic Investigations

Investigations into the antiparasitic potential of Termitomyces extracts or compounds have been explored. Extracts of Termitomyces eurrhizus have shown inhibition of Leishmania donovani. unigoa.ac.in this compound was identified in an LC-MS/MS analysis of a methanol (B129727) extract of the brown alga Sargassum polycystum, which exhibited antiparasitic activity against leeches. mdpi.com However, this identification in a different organism does not confirm this compound's antiparasitic activity when isolated from Termitomyces, and specific research on the antiparasitic investigations of this compound from Termitomyces was not detailed in the available sources.

Structure Activity Relationship Sar Studies

Impact of Long-Chain Base (LCB) Hydroxylation on Bioactivity

The hydroxylation pattern of the long-chain base (LCB) is a significant factor influencing the bioactivity of cerebrosides. Termitomycesphins are noted for possessing a unique hydroxyl group located around the middle of the LCB. researchgate.netresearchgate.netresearchgate.net Research on Termitomycesphins A-F has indicated that this extra hydroxyl group on the LCB plays an important role in enhancing their neuritogenic activity. researchgate.netresearchgate.net Studies comparing active cerebrosides with inactive counterparts lacking this hydroxylation have underscored its importance for biological effect. researchgate.net

Influence of Fatty Acyl Moiety Chain Length and Saturation on Biological Effects

The length and saturation of the fatty acyl chain attached to the LCB via an amide bond also significantly impact the biological activities of cerebrosides. researchgate.netscielo.briomcworld.comehu.es Studies on Termitomycesphins have demonstrated that the chain length of the fatty acyl moiety plays a key role in their neuritogenic activity. researchgate.netresearchgate.net Specifically, Termitomycesphins with a 16-carbon fatty acid chain (such as Termitomycesphin G and A) have shown higher neuritogenic activity compared to those with an 18-carbon chain (like Termitomycesphin H and B). researchgate.netresearchgate.net This suggests that a shorter fatty acyl chain length may be more favorable for this particular activity within the Termitomycesphin series. researchgate.netresearchgate.net Variations in fatty acid chain length and saturation are known to affect the physical properties of sphingolipids, such as their phase behavior and membrane interactions, which can in turn modulate their biological functions. conicet.gov.arnih.gov

Here is a table summarizing the effect of fatty acyl chain length on the neuritogenic activity of some Termitomycesphins:

| Compound | Fatty Acyl Chain Length | Neuritogenic Activity (Relative) | Citation |

| Termitomycesphin G | C16 | Higher | researchgate.netresearchgate.net |

| Termitomycesphin H | C18 | Lower | researchgate.netresearchgate.net |

| Termitomycesphin A | C16 | Higher | researchgate.netresearchgate.net |

| Termitomycesphin B | C18 | Lower | researchgate.netresearchgate.net |

Role of Glycosylation Pattern in Cerebroside Bioactivities

Cerebrosides are defined by the presence of a single sugar residue glycosidically linked to the ceramide backbone. researchgate.netscielo.brwikipedia.orglipotype.com The nature of this sugar (e.g., glucose or galactose) and the type of glycosidic linkage (alpha or beta) constitute the glycosylation pattern, which is crucial for their biological recognition and activity. scielo.brwikipedia.orgnih.gov While the provided search results specifically on Termitomycesphin F's glycosylation pattern and its SAR are limited, general research on fungal cerebrosides indicates that they commonly contain glucose or galactose. scielo.br The glycosylation pattern can influence interactions with specific receptors and enzymes, thereby modulating biological outcomes. wikipedia.orgnih.govtandfonline.comacs.org For instance, the stereochemistry of the glycosidic bond can be critical for activity. nih.gov

Identification of Key Pharmacophoric Elements

Identifying the key pharmacophoric elements involves pinpointing the essential structural features of a molecule required for its biological activity. researchgate.netscribd.comkcl.ac.ukscielo.org.mxresearchgate.net For cerebrosides like this compound, SAR studies highlight several critical elements. The presence and position of hydroxyl groups on the LCB, particularly the unique hydroxylation in the middle of the chain found in Termitomycesphins, appear to be key for neuritogenic activity. researchgate.netresearchgate.net The length of the fatty acyl chain is another important determinant, with shorter chains showing higher activity in some cases. researchgate.netresearchgate.net While not explicitly detailed for this compound in the provided snippets, the ceramide backbone (consisting of the LCB and fatty acid) and the sugar moiety are fundamental structural components of cerebrosides and are generally considered part of their pharmacophore, mediating interactions with biological targets. researchgate.netscielo.brwikipedia.orglipotype.com Studies on related cerebroside-interacting proteins, such as cerebroside sulfotransferase (CST), have utilized pharmacophore modeling to understand binding requirements, suggesting the importance of features like hydrogen bond acceptors and hydrophobic domains. tandfonline.comresearchgate.netresearchgate.netnih.govfrontiersin.orgplos.org

Analytical Methodologies for Termitomycesphin F Research

Chromatographic Techniques for Quantitative Analysis and Metabolite Profiling

Chromatographic techniques play a significant role in the analysis of Termitomycesphin F, particularly for its isolation and potentially for quantitative analysis and metabolite profiling in complex matrices. Column chromatography was used in the initial isolation of termitomycesphins E and F from Termitomyces albuminosus. glycoscience.ru

Metabolite profiling, which involves the qualitative and quantitative analysis of metabolites in a biological system, often employs highly sensitive mass spectrometry coupled with separation techniques such as liquid chromatography (LC) and gas chromatography (GC). purdue.eduntnu.edu These methods are powerful for both qualitative (identifying components) and quantitative (determining concentrations) metabolomics. purdue.eduntnu.edu While the provided search results specifically mention LC-MS/MS for metabolite profiling in other contexts, and GC-MS for cerebrospinal fluid analysis, the principle of using chromatography coupled with mass spectrometry is applicable to the analysis of cerebrosides like this compound within a complex biological extract from Termitomyces albuminosus. mdpi.commdpi.com

Quantitative metabolite profiling aims to determine the differential concentrations of metabolites. purdue.edu Techniques such as Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) and reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry are established for targeted quantitative profiling of polar metabolites. nih.govnih.gov Although this compound is a cerebroside (a type of lipid), the general principles of quantitative analysis using hyphenated chromatographic-mass spectrometric techniques are relevant for its potential quantification in Termitomyces extracts or biological samples. A study utilizing LC-MS/MS for metabolite profiling of a brown algal extract listed this compound with its molecular formula (C43H83NO10) and monoisotopic mass, indicating that LC-MS/MS can be used to detect and potentially quantify this compound within a mixture. mdpi.com

Spectroscopic Fingerprinting for Characterization (e.g., FTIR)

Spectroscopic methods are essential for the structural elucidation and characterization of this compound. Infrared (IR) spectroscopy was one of the techniques used in the determination of the stereostructures of termitomycesphins E and F. glycoscience.ru

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to characterize biological samples based on their chemical composition, providing qualitative and quantitative estimates of various components like lipids, polysaccharides, nucleic acids, and proteins. researchgate.net FTIR spectroscopy generates a spectrum that represents the vibrational modes of molecular bonds, serving as a chemical fingerprint for identification and providing insights into molecular structure. mdpi.com This technique is widely used in the food industry for quality control and the characterization of different matrices, including mushrooms. researchgate.net

Studies on Termitomyces species have utilized FTIR spectroscopy to determine chemotypic similarity among different strains. researchgate.netresearchgate.net FTIR spectra of Termitomyces pellets displayed major bands in regions corresponding to fatty acids (3450-2850 cm⁻¹), amide I and amide II bands (1800-1500 cm⁻¹), a mixed region (1500-1200 cm⁻¹), polysaccharides (1200-900 cm⁻¹), and the fingerprint region (900-700 cm⁻¹). researchgate.net Specific bands, such as those around 1658 cm⁻¹ (amide I / chitin (B13524) stretching) and 3278 cm⁻¹ (OH stretching), as well as bands at 1582 cm⁻¹ and 1550 cm⁻¹ (N-H bending and C-N stretching in amide II), have been identified in Termitomyces species. researchgate.net These spectral fingerprints, while not specific to this compound alone in these studies, demonstrate the utility of FTIR spectroscopy in characterizing the chemical composition of the source organism, which contains this compound. glycoscience.ruresearchgate.net

Chemometric Approaches in Metabolite Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data, including analytical instrument data. researchgate.net In the context of metabolite analysis, chemometric approaches are valuable for processing complex datasets obtained from chromatographic and spectroscopic techniques. researchgate.net

For example, in studies using FTIR spectroscopy for the characterization of Termitomyces species, Hierarchical Cluster Analysis (HCA), a chemometric method, has been applied to FTIR spectra to group species based on their chemical similarity. researchgate.netresearchgate.netjabonline.in This indicates that chemometrics can help in understanding the variations in metabolite profiles (as reflected in the FTIR spectra) across different strains or conditions of the mushroom producing this compound. glycoscience.ruresearchgate.netresearchgate.net

Future Research Directions and Translational Potential in Chemical Biology

Advancements in Biosynthetic Pathway Elucidation for Optimized Production

Understanding the biosynthetic pathway of Termitomycesphin F is crucial for potentially optimizing its production. While the general principles of natural product biosynthesis, including those of fungal metabolites, are being increasingly elucidated through techniques like genome mining and chemoproteomics, the specific enzymatic steps and genetic machinery responsible for this compound synthesis remain largely unknown. Future research should focus on applying advanced molecular biology and analytical chemistry techniques to Termitomyces albuminosus to identify the genes and enzymes involved in assembling the complex glycolipid structure of this compound, including the sphingosine (B13886) base and the fatty acyl and glycosidic moieties. Elucidating the pathway could involve:

Genome sequencing and transcriptomics: Analyzing the genome and gene expression profiles of T. albuminosus under different growth conditions to identify potential biosynthetic gene clusters.

Enzymatic characterization: Isolating and characterizing the enzymes predicted to be involved in the pathway, such as glycosyltransferases, fatty acyl ligases, and enzymes modifying the sphingosine backbone.

Isotopic labeling studies: Using isotopically labeled precursors to trace the metabolic flow and identify intermediates in the biosynthetic route.

Successful elucidation of the biosynthetic pathway could pave the way for metabolic engineering of T. albuminosus or heterologous expression in a more tractable host organism to enhance this compound yield and enable the production of analogs through biosynthetic manipulation.

Development of Novel Synthetic Routes for Scalable Production

The complex structure of cerebrosides like this compound presents significant challenges for chemical synthesis. Developing efficient and scalable synthetic routes is essential to overcome limitations in supply from natural sources and to enable the production of structural analogs for biological evaluation. While total synthesis has been achieved for other complex natural products, the synthesis of glycolipids requires precise control over stereochemistry, particularly at the glycosidic linkage and the multiple hydroxyl-bearing carbons in both the sphingosine base and the sugar moiety. Future research in this area could explore:

Stereoselective glycosylation methods: Developing or adapting methods for forming the β-glycosidic bond between the ceramide and the sugar unit with high efficiency and selectivity.

Synthesis of the complex sphingosine base: Designing convergent strategies for assembling the modified sphingosine backbone, including the introduction of the hydroxyl group at the middle of the long chain base and the defined alkene geometry.

Solid-phase synthesis approaches: Investigating the potential of solid-phase strategies, similar to those used for peptides and other natural products, to facilitate the assembly of the glycolipid structure and enable parallel synthesis of analogs.

Successful synthetic strategies would not only provide access to larger quantities of this compound but also enable systematic structure-activity relationship studies by allowing for the synthesis of targeted modifications.

Discovery of New Biological Targets and Mechanisms of Action

This compound has been reported to increase neuronal differentiation activity, and related termitomycesphins have shown similar effects. uni.lu Termitomycesphin G, with a shorter fatty acid chain, demonstrated higher neuritogenic activity than Termitomycesphin H, suggesting the importance of structural features for activity. While its effect on neuronal differentiation is noted, the specific molecular targets and detailed mechanisms underlying this activity are not fully understood. Future research should aim to:

Identify protein targets: Utilize pull-down assays, activity-based protein profiling, and other chemoproteomic techniques to identify proteins that directly interact with this compound.

Elucidate signaling pathways: Investigate the downstream signaling cascades activated or modulated by this compound treatment in neuronal cells, potentially involving pathways known to regulate neuronal differentiation and growth.

Structure-activity relationship studies: Synthesize and test a series of this compound analogs with modifications to the fatty acyl chain length, hydroxylation patterns, or sugar moiety to define the structural features critical for its neuritogenic activity.

Understanding the precise molecular targets and mechanisms will be essential for evaluating the therapeutic potential of this compound and designing more potent or selective derivatives.

Applications as Chemical Probes for Biological Systems

Chemical probes are invaluable tools in chemical biology for dissecting protein function, validating targets, and exploring biological mechanisms in living systems. Given its observed biological activity, this compound or its derivatives could be developed into chemical probes. Such probes could be used to:

Study neuronal differentiation pathways: Use labeled this compound to track its distribution in cells and tissues and to identify the cellular components it interacts with during neuronal differentiation.

Investigate target engagement: Develop probes to confirm the binding of this compound to its putative molecular targets in complex biological mixtures.

Perturb biological processes: Utilize this compound or modified versions as tools to modulate specific cellular processes related to neuronal health and development, helping to understand their roles in broader biological contexts.

Developing high-quality chemical probes based on this compound would require careful design, synthesis of labeled or functionalized analogs, and rigorous validation to ensure specificity and desired activity.

Investigations into Host-Symbiont Chemical Ecology

The production of specialized metabolites by Termitomyces fungi is hypothesized to play roles in the complex symbiosis with Macrotermitinae termites, potentially involving signaling, defense against pathogens or competitors, or nutrient exchange. This compound, as a fungal metabolite, is part of this intricate chemical landscape. Future research should explore the ecological role of this compound within this symbiosis by:

Quantifying this compound levels: Measure the concentration and distribution of this compound in different parts of the termite colony, such as the fungal comb, termite guts, and termite bodies, under various conditions.

Assessing effects on symbionts and antagonists: Investigate the impact of this compound on the growth, behavior, or interactions of the symbiotic termites, the Termitomyces fungus itself, and potential microbial competitors or pathogens within the nest.

Studying communication signals: Explore whether this compound acts as a signaling molecule between the fungus and the termites, potentially influencing termite behavior related to fungal cultivation or consumption.

Understanding the chemical ecology of this compound could provide insights into the evolutionary dynamics of the termite-fungus symbiosis and potentially reveal new biological functions or interactions of this compound.

Compound Names and PubChem CIDs

Q & A

Q. What experimental methodologies are most reliable for isolating and identifying Termitomycesphin F from fungal symbionts?

To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as HPLC or TLC for purification . Structural identification often combines spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY) for elucidating carbon-hydrogen frameworks.

- Mass spectrometry (HRMS) for determining molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline derivatives are obtainable) for absolute stereochemistry . Best Practice: Validate purity via ≥95% HPLC peak area and reproducibility across multiple fungal strains .

Q. How can bioactivity assays for this compound be designed to minimize false positives?

Use orthogonal assays to confirm bioactivity:

- Primary screening : High-throughput antimicrobial disc diffusion (e.g., against Staphylococcus aureus or Candida albicans).

- Secondary validation : Broth microdilution to determine MIC/MBC values.

- Tertiary specificity : Target-specific assays (e.g., enzyme inhibition kinetics for putative molecular targets) . Pitfall Avoidance: Include negative controls (solvent-only) and reference standards (e.g., amphotericin B for antifungals) .

Q. What genomic or metabolomic approaches are used to study this compound biosynthesis?

- Genome mining : Annotate biosynthetic gene clusters (BGCs) in Termitomyces spp. using antiSMASH or PRISM.

- Heterologous expression : Clone candidate BGCs into Aspergillus or Saccharomyces models to confirm pathway functionality.

- Isotopic labeling : Track precursor incorporation (e.g., ¹³C-acetate) via NMR to map biosynthesis routes .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically resolved?

Contradictions often arise from variability in:

- Strain specificity : Bioactivity may depend on fungal subspecies or symbiotic host (termite genus).

- Assay conditions : pH, temperature, and nutrient media affect compound stability . Resolution Strategy:

- Conduct meta-analyses of published datasets using PRISMA guidelines.

- Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .

Q. What computational models are suitable for predicting this compound’s molecular interactions?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., fungal cytochrome P450).

- MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100+ ns trajectories.

- QSAR : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to observed bioactivity .

Q. How should researchers design studies to address gaps in this compound’s ecological role?

Apply a multidisciplinary framework :

- Field studies : Quantify this compound in termite mounds across seasons via LC-MS/MS.

- Microcosm experiments : Test antifungal effects on mound microbiota.

- Omics integration : Correlate compound abundance with metatranscriptomic data on host-termite health .

Methodological Best Practices

- Data reproducibility : Archive raw spectra, chromatograms, and code for analysis in repositories like Zenodo or Figshare .

- Contradiction analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Ethical compliance : Adhere to Nagoya Protocol guidelines for accessing fungal genetic resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.